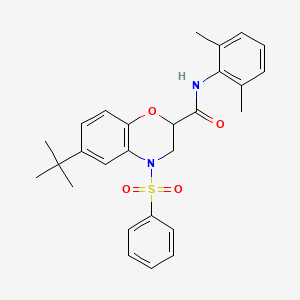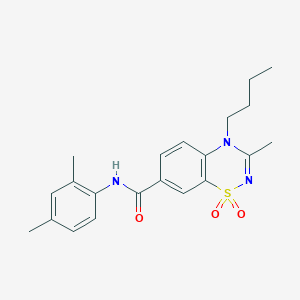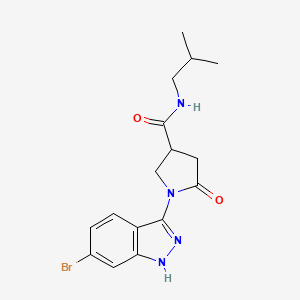
6-tert-butyl-N-(2,6-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a benzenesulfonyl group, a tert-butyl group, and a dimethylphenyl group, making it a highly substituted and functionalized molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal under acidic conditions . This reaction is followed by further functionalization steps to introduce the carboxamide group and other substituents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug candidates.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and other substituents may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. Detailed studies, including docking and molecular dynamics simulations, can provide insights into the precise interactions and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxazines and sulfonamides with varying substituents. Examples include:
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,6-DIMETHYLPHENYL)-2H-1,4-BENZOXAZINE
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-THIOCARBOXAMIDE
Uniqueness
The uniqueness of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,6-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H30N2O4S |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-18-10-9-11-19(2)25(18)28-26(30)24-17-29(34(31,32)21-12-7-6-8-13-21)22-16-20(27(3,4)5)14-15-23(22)33-24/h6-16,24H,17H2,1-5H3,(H,28,30) |
InChI-Schlüssel |
PUBVOWPAPYUZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-allyl-N-(4-isopropylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11235840.png)


![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11235863.png)
![1-(benzylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11235869.png)

![5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol](/img/structure/B11235871.png)
![N-cyclopentyl-2-[1-hydroxy-3,3-dimethyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11235878.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11235883.png)
![6-chloro-N-cycloheptyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11235891.png)
![N-(4-ethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11235896.png)
![N-(3-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11235899.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11235902.png)

